3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Description
The compound 3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione belongs to the 1,2,4-triazole-5-thione class, characterized by a five-membered heterocyclic ring containing three nitrogen atoms and a sulfur atom. Key structural features include:
- 3-ethyl substituent: Enhances lipophilicity, influencing membrane permeability and bioavailability.
- Schiff base moiety: Formed by the condensation of the 4-amino group with 4-methoxybenzaldehyde, introducing an (E)-configured imine bond.
- Thione group (-S-): Imparts hydrogen-bonding capability and redox activity, critical for interactions with biological targets .
Synthesis typically involves reacting 4-amino-3-ethyl-1H-1,2,4-triazole-5-thione with 4-methoxybenzaldehyde in ethanol under acidic conditions, followed by purification via recrystallization or chromatography . Characterization employs elemental analysis, IR (C=N stretch ~1600 cm⁻¹), NMR (δ 8.5–9.0 ppm for imine proton), and mass spectrometry .
Properties
Molecular Formula |
C12H14N4OS |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H14N4OS/c1-3-11-14-15-12(18)16(11)13-8-9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3,(H,15,18)/b13-8+ |
InChI Key |
UJIHCJJFQCEQGV-MDWZMJQESA-N |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione typically involves the condensation of 4-methoxybenzaldehyde with 3-ethyl-4-amino-1H-1,2,4-triazole-5-thione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes
Mechanism of Action
The mechanism of action of 3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole-5-thione Derivatives
Key Observations:
Substituent Effects on Solubility :
- The 3-ethyl group in the target compound provides moderate solubility in organic solvents (e.g., DMSO), whereas 3-glucoheptonic derivatives exhibit high aqueous solubility due to hydrophilic carbohydrate residues .
- Lipophilic substituents (e.g., 4-methylphenyl in ) reduce solubility but enhance membrane permeability .
Electronic and Steric Effects: 4-Methoxyphenyl in the Schiff base (target compound) offers electron-donating methoxy groups, enhancing stability and π-π interactions. 5-Methylthiophenyl () introduces sulfur-mediated hydrophobic interactions, critical for tuberculostatic activity .
Biological Activity Trends :
- Antifungal/Anticancer : The target compound’s moderate activity aligns with , where similar Schiff bases showed weak-to-moderate efficacy, likely due to balanced lipophilicity and hydrogen-bonding capacity .
- Antibacterial : Derivatives with 4-methylphenyl () exhibit stronger activity, possibly due to increased hydrophobicity disrupting bacterial membranes .
Structural Modifications for Optimization: Glucoheptonic derivatives () prioritize solubility for agricultural applications (e.g., plant growth regulation), whereas 3-ethyl/arylideneamino combinations (target compound) are tailored for pharmacological use . Trimethoxyphenyl groups () demonstrate how bulkier substituents can enhance target specificity in cancer cells .
Research Findings and Implications
- Structure-Activity Relationship (SAR): The 4-methoxyphenyl group in the target compound strikes a balance between solubility and bioactivity, making it a versatile scaffold for further derivatization. Replacing the ethyl group with glucoheptonic residues () could improve solubility for intravenous applications .
- Thermal and Chemical Stability: Schiff base formation (imine bond) enhances stability under physiological conditions, as noted in and , though hydrolysis in acidic environments remains a limitation .
- Synergistic Effects : Hybridization with chalcone moieties () or metal complexes () could amplify antioxidant or anticancer properties, respectively .
Biological Activity
The compound 3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features an ethyl group and a methoxyphenyl moiety attached to a triazole ring, which contributes to its biological properties.
Biological Activity Overview
Research has indicated that derivatives of 1,2,4-triazoles exhibit significant biological activities. The following sections summarize key findings related to the biological activity of 3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione.
1. Anti-inflammatory Activity
Studies have shown that triazole derivatives can modulate immune responses. For instance:
- Cell Culture Studies : In vitro tests demonstrated that compounds similar to 3-ethyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione inhibited the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells (PBMCs) .
| Compound | TNF-α Inhibition (%) | IFN-γ Inhibition (%) |
|---|---|---|
| 3a | 30 | 25 |
| 3c | 40 | 35 |
| Target Compound | ? | ? |
This suggests potential therapeutic applications in inflammatory diseases.
2. Antimicrobial Activity
The antimicrobial properties of triazoles have been extensively studied:
- Antibacterial Studies : Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition against strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
These findings indicate its potential as an antimicrobial agent.
3. Anticancer Activity
Triazoles have gained attention for their anticancer properties:
- Cell Line Studies : In vitro assays revealed that the compound could inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and T47D (breast cancer). IC50 values were reported at approximately 6.2 μM for HCT116 and 27.3 μM for T47D .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 6.2 |
| T47D | 27.3 |
These results suggest a promising avenue for further research into its use in cancer therapy.
Case Studies
Several studies have focused on the synthesis and evaluation of triazole derivatives:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their biological activities. The results indicated that compounds with specific substituents showed enhanced activity against inflammatory markers and cancer cell lines .
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells while modulating immune responses to reduce inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
